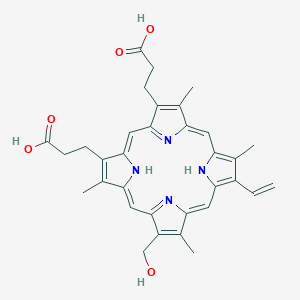

Deuteroporfirina IX 2-vinilo, 4-hidroximetilo

Descripción general

Descripción

3-[18-(2-carboxyethyl)-12-ethenyl-7-(hydroxymethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid is a naturally occurring porphyrin derivative. It is a derivative of the fecal porphyrin Deuteroporphyrin IX, which is found in patients with endemic chronic arsenic poisoning. This compound is involved in many biochemical processes, including the synthesis of proteins, lipids, and carbohydrates .

Aplicaciones Científicas De Investigación

3-[18-(2-carboxyethyl)-12-ethenyl-7-(hydroxymethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid has several scientific research applications:

Chemistry: Used as a model compound to study the properties and reactions of porphyrins.

Biology: Investigated for its role in biochemical processes such as the synthesis of proteins, lipids, and carbohydrates.

Medicine: Studied for its potential anti-inflammatory and antioxidant properties.

Mecanismo De Acción

Target of Action

Deuteroporphyrin IX 2-vinyl, 4-hydroxymethyl (DPVH) is a derivative of the fecal porphyrin Deuteroporphyrin IX . It is involved in many biochemical processes, including the synthesis of proteins, lipids, and carbohydrates

Mode of Action

It is known to be involved in various biochemical processes .

Biochemical Pathways

DPVH is a naturally occurring porphyrin derivative . Porphyrins are essential for the function of hemoglobin, a protein in your red blood cells that links to porphyrin, binds iron, and carries oxygen to your cells and carbon dioxide away from your cells . .

Result of Action

Research has shown DPVH to have anti-inflammatory and antioxidant properties . It has been used to study the biochemical and physiological effects of porphyrins . .

Análisis Bioquímico

Biochemical Properties

Deuteroporphyrin IX 2-vinyl, 4-hydroxymethyl plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, contributing to the compound’s diverse biochemical roles .

Cellular Effects

Deuteroporphyrin IX 2-vinyl, 4-hydroxymethyl has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Deuteroporphyrin IX 2-vinyl, 4-hydroxymethyl involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. These interactions allow it to exert its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Deuteroporphyrin IX 2-vinyl, 4-hydroxymethyl change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Deuteroporphyrin IX 2-vinyl, 4-hydroxymethyl vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Deuteroporphyrin IX 2-vinyl, 4-hydroxymethyl is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Deuteroporphyrin IX 2-vinyl, 4-hydroxymethyl is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Deuteroporphyrin IX 2-vinyl, 4-hydroxymethyl and its effects on activity or function are complex. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Industrial Production Methods

it is likely that large-scale synthesis would follow similar routes to laboratory synthesis, with optimizations for yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

3-[18-(2-carboxyethyl)-12-ethenyl-7-(hydroxymethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

Reduction: The vinyl group can be reduced to an ethyl group.

Substitution: The vinyl group can participate in addition reactions with nucleophiles.

Common Reagents and Conditions

Common reagents and conditions for these reactions include:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include:

Oxidation: Deuteroporphyrin IX 2-carboxyethyl, 4-hydroxymethyl.

Reduction: Deuteroporphyrin IX 2-ethyl, 4-hydroxymethyl.

Substitution: Various substituted porphyrins depending on the nucleophile used.

Comparación Con Compuestos Similares

Similar Compounds

Protoporphyrin IX: Another naturally occurring porphyrin with similar biochemical roles.

Uroporphyrin III: A porphyrin involved in heme biosynthesis.

Coproporphyrin III: Another porphyrin involved in heme biosynthesis.

Uniqueness

3-[18-(2-carboxyethyl)-12-ethenyl-7-(hydroxymethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid is unique due to its specific modifications at the 2- and 4-positions, which confer distinct chemical and biological properties. These modifications make it a valuable compound for studying the effects of porphyrin derivatives in various biochemical processes .

Actividad Biológica

3-[18-(2-carboxyethyl)-12-ethenyl-7-(hydroxymethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid is a complex porphyrin derivative with significant biological activity. This compound is a modified form of Deuteroporphyrin IX and has been studied for its potential roles in various biochemical processes and therapeutic applications.

Chemical Structure and Properties

The compound's structure includes multiple functional groups that contribute to its reactivity and biological activity. The IUPAC name indicates specific modifications that enhance its properties compared to other porphyrins.

| Property | Value |

|---|---|

| Molecular Formula | C33H34N4O5 |

| Molecular Weight | 570.64 g/mol |

| InChI | InChI=1S/C33H34N4O5/c1-6-20... |

| CAS Number | 141407-08-1 |

The biological activity of this compound is primarily attributed to its ability to participate in redox reactions and its role as a photosensitizer in photodynamic therapy (PDT). The unique structure allows for:

- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

- Anti-inflammatory Effects : Research has indicated that it can modulate inflammatory pathways, potentially reducing the severity of inflammatory responses in various tissues.

Case Studies

- Photodynamic Therapy : A study demonstrated the efficacy of this porphyrin derivative in PDT for treating cancerous cells. The compound was activated by light, leading to the generation of reactive oxygen species (ROS) that induced apoptosis in tumor cells.

- Oxidative Stress Reduction : In animal models, administration of this compound showed a marked decrease in biomarkers associated with oxidative stress, including malondialdehyde (MDA) and increased levels of glutathione (GSH), indicating enhanced cellular protection against oxidative damage .

- Inflammatory Response Modulation : In experiments involving inflammatory models, the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in managing inflammatory diseases.

Comparative Analysis with Similar Compounds

The biological activity of 3-[18-(2-carboxyethyl)-12-ethenyl-7-(hydroxymethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid can be compared with other porphyrins like Protoporphyrin IX and Uroporphyrin III:

| Compound | Antioxidant Activity | Photodynamic Efficacy | Anti-inflammatory Properties |

|---|---|---|---|

| 3-[18-(2-carboxyethyl)... | High | Effective | Moderate |

| Protoporphyrin IX | Moderate | High | Low |

| Uroporphyrin III | Low | Moderate | High |

Propiedades

IUPAC Name |

3-[18-(2-carboxyethyl)-12-ethenyl-7-(hydroxymethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34N4O5/c1-6-20-16(2)24-11-25-17(3)21(7-9-32(39)40)29(35-25)14-30-22(8-10-33(41)42)18(4)26(36-30)13-31-23(15-38)19(5)27(37-31)12-28(20)34-24/h6,11-14,34,36,38H,1,7-10,15H2,2-5H3,(H,39,40)(H,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCXGHPEGYLZLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)CO)C)C=C)C)C(=C3CCC(=O)O)C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.